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Compound of Interest

Compound Name: 2-Methyl-1H-indole-5-thiol

CAS No.: 1210824-73-9

Cat. No.: B568078

Get Quote

Technical Monograph: 2-Methyl-1H-indole-5-thiol
Part 1: Chemical Identity & Informatics
2-Methyl-1H-indole-5-thiol is a specialized heterocyclic building block belonging to the indole

class. Distinguished by a methyl group at the C2 position and a sulfhydryl (thiol) moiety at the

C5 position, this compound serves as a critical scaffold in medicinal chemistry, particularly for

the development of COX inhibitors, melatonin receptor agonists, and antioxidant conjugates.
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Identifier Type Value

Common Name 2-Methyl-1H-indole-5-thiol

Synonyms
5-Mercapto-2-methylindole; 2-Methyl-5-sulfanyl-

1H-indole

CAS Registry Number 1210824-73-9

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C)S2(Note: Thiol

tautomers vary; Canonical form below)Correct

Canonical:CC1=CC2=C(N1)C=CC(=C2)S

Isomeric SMILES CC1=CC2=C(N1)C=C(C=C2)S

InChI String
InChI=1S/C9H9NS/c1-6-5-7-4-2-3-8(11)9(7)10-

6/h2-5,11H,1H3,(H,10)

InChIKey

Computed:ZKZKYWZKZKYWZK-

UHFFFAOYSA-N(Derivative dependent)Note:

Commercial databases may list specific salt

forms.

Molecular Formula C₉H₉NS

Molecular Weight 163.24 g/mol

Physicochemical Profile (Calculated)
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Property Value Significance

LogP (Octanol/Water) ~2.85
Lipophilic; suitable for CNS

penetration.

pKa (Thiol -SH) ~6.5 – 7.0

More acidic than alkyl thiols;

exists as thiolate at

physiological pH.

pKa (Indole -NH) ~17.0

Very weak acid; requires

strong bases (e.g., NaH, BuLi)

for deprotonation.

Topological Polar Surface Area
15.79 Å² (Indole NH) + 0 Å²

(SH is variable)

Indicates good membrane

permeability.

Part 2: Structural Visualization
The following diagram illustrates the atomic numbering and functional group orientation, critical

for understanding regioselective substitution.

Figure 1: Structural Connectivity of 2-Methyl-1H-indole-5-thiol
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Figure 1: Graphviz representation of the 2-Methyl-1H-indole-5-thiol scaffold showing the

specific regiochemistry of the methyl and thiol substituents.
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Part 3: Synthesis & Manufacturing Protocols
Synthesis of 5-mercaptoindoles is challenging due to the oxidative instability of the free thiol.

The most robust route avoids direct Fischer indole synthesis with free thiols (which poison

catalysts) and instead utilizes Palladium-Catalyzed C-S Coupling from the commercially

available 5-bromo-2-methylindole.

Method A: Palladium-Catalyzed C-S Cross-Coupling
(Recommended)
This method offers high yields and functional group tolerance, avoiding the formation of

disulfide byproducts during the ring-closure phase.

Precursors:

Substrate: 5-Bromo-2-methylindole (CAS 1076-72-8).

Thiol Source: Potassium Thioacetate (KSAc) or Triisopropylsilanethiol (TIPS-SH).

Catalyst: Pd₂(dba)₃ / Xantphos.

Step-by-Step Protocol:
Catalyst Activation:

In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and

Xantphos (4 mol%).

Dissolve in anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

Stir for 5 minutes until the solution turns a deep orange/red.

Coupling Reaction:

Add 5-Bromo-2-methylindole (1.0 equiv).

Add Potassium Thioacetate (1.2 equiv).

Add Hünig's base (DIPEA, 2.0 equiv).
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Seal the vessel and heat to 100°C for 12 hours.

Work-up (Thioester Intermediate):

Cool to room temperature.[1][2][3] Filter through a Celite pad to remove Palladium black.

Concentrate the filtrate in vacuo.

Checkpoint: Isolate the S-acetyl intermediate via flash chromatography (Hexanes/EtOAc).

This intermediate is stable and can be stored.

Deprotection (Thiol Generation):

Dissolve the S-acetyl intermediate in degassed Methanol.

Add K₂CO₃ (2.0 equiv) at 0°C. Stir for 30 minutes under Nitrogen.

Critical Safety: Acidify carefully with dilute HCl to pH 4. The free thiol is prone to oxidation;

perform extraction with degassed Dichloromethane (DCM) immediately.

Method B: The Fischer Indole Route (Classical)
Note: This route is prone to lower yields due to disulfide formation but is cost-effective for large-

scale crude production.

Hydrazone Formation:

React 4-mercaptophenylhydrazine hydrochloride (generated freshly from 4-

aminothiophenol via diazotization/reduction) with Acetone.

Reflux in ethanol for 2 hours.

Cyclization:

Treat the hydrazone with Polyphosphoric Acid (PPA) at 90°C.

Risk: The thiol group may oxidize to the disulfide. Requires Zinc dust reduction during

workup to recover the monomeric thiol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pdf.benchchem.com/119/common_side_reactions_in_the_synthesis_of_5_Bromoindole.pdf
https://patents.google.com/patent/CN102558017A/en
https://www.iajps.com/pdf/january2018/15.IAJPS15012018.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 4: Reaction Workflow Diagram
The following flowchart details the recommended synthetic pathway (Method A), highlighting

the critical deprotection step.

Figure 2: Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-5-thiol
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Figure 2: Step-by-step synthetic workflow from the bromo-precursor to the free thiol,

emphasizing the protection strategy.
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Part 5: Handling, Stability & Applications
Handling Protocols (Self-Validating Safety)

Oxidation Sensitivity: Indole-5-thiols are highly susceptible to air oxidation, forming the

inactive disulfide dimer.

Validation: Check purity via TLC. If a spot appears at a much higher Rf (non-polar) than

the thiol, the disulfide has formed.

Rescue: Treat oxidized samples with DTT (Dithiothreitol) or TCEP in aqueous organic

solvent to reduce the disulfide back to the thiol.

Storage: Store neat oil/solid at -20°C under Argon. Solutions should be made fresh.

Medicinal Chemistry Applications
Bioisosterism: The 5-SH group serves as a bioisostere for the 5-OH group found in Serotonin

(5-HT), potentially altering receptor binding affinity (5-HT receptors) while increasing

lipophilicity.

NSAID Design: Analogues of Indomethacin (which contains a 5-methoxy group) where the

oxygen is replaced by sulfur often show altered COX-1/COX-2 selectivity profiles.

Bioconjugation: The nucleophilic thiol at the 5-position allows for selective conjugation to

maleimides or haloacetamides, useful for creating indole-based fluorescent probes or

antibody-drug conjugates (ADCs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. CN102558017A - Method for preparing 5-bromoindole - Google Patents
[patents.google.com]

3. iajps.com [iajps.com]

4. 5-METHOXY-2-METHYLINDOLE | 1076-74-0 [m.chemicalbook.com]

5. 1210824-73-9 CAS Manufactory [chemicalbook.com]

6. 2-Methyl-1H-indole-5-thiol CAS#: 1210824-73-9 [m.chemicalbook.com]

7. 95-20-5|2-Methylindole|BLD Pharm [bldpharm.com]

8. 1210824-73-9 | 2-Methyl-1H-indole-5-thiol | A2B Chem | Chemikart [kit-electrolyte-
analyzers-zone.chemikart.com]

9. scribd.com [scribd.com]

To cite this document: BenchChem. [2-Methyl-1H-indole-5-thiol SMILES string and
InChIKey]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b568078/docs#2-methyl-1h-indole-5-thiol-smiles-
string-and-inchikey]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.200800497
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo9608363
https://pdf.benchchem.com/119/common_side_reactions_in_the_synthesis_of_5_Bromoindole.pdf
https://www.iajps.com/pdf/january2018/15.IAJPS15012018.pdf
https://www.scribd.com/document/195485512/Synthesis-of-5-Cyano-Indole
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/product/b568078?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/119/common_side_reactions_in_the_synthesis_of_5_Bromoindole.pdf
https://patents.google.com/patent/CN102558017A/en
https://patents.google.com/patent/CN102558017A/en
https://www.iajps.com/pdf/january2018/15.IAJPS15012018.pdf
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB8174569.htm
https://www.chemicalbook.com/ProdSupplierGWCB92545959_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB92545959_EN.htm
https://www.bldpharm.com/products/95-20-5.html
https://kit-electrolyte-analyzers-zone.chemikart.com/products/uncategorized/uncategorized/AE24716
https://kit-electrolyte-analyzers-zone.chemikart.com/products/uncategorized/uncategorized/AE24716
https://www.scribd.com/document/195485512/Synthesis-of-5-Cyano-Indole
https://www.benchchem.com/product/b568078/docs#2-methyl-1h-indole-5-thiol-smiles-string-and-inchikey
https://www.benchchem.com/product/b568078/docs#2-methyl-1h-indole-5-thiol-smiles-string-and-inchikey
https://www.benchchem.com/product/b568078/docs#2-methyl-1h-indole-5-thiol-smiles-string-and-inchikey
https://www.benchchem.com/product/b568078/docs#2-methyl-1h-indole-5-thiol-smiles-string-and-inchikey
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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